molecular formula C7H8O4 B1347615 Cyclopent-3-ene-1,1-dicarboxylic acid CAS No. 88326-51-6

Cyclopent-3-ene-1,1-dicarboxylic acid

Cat. No.: B1347615
CAS No.: 88326-51-6
M. Wt: 156.14 g/mol
InChI Key: GSACUPQMFWTTOU-UHFFFAOYSA-N
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Description

Cyclopent-3-ene-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H8O4. It is a dicarboxylic acid derivative of cyclopentene, characterized by the presence of two carboxyl groups attached to the same carbon atom on the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-3-ene-1,1-dicarboxylic acid can be synthesized through several methods. One notable synthetic route involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of diethyl cyclopent-3-ene-1,1-dicarboxylate, which can then be hydrolyzed to yield the desired dicarboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-3-ene-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-3-ene-1,1-dione, while reduction could produce cyclopent-3-ene-1,1-dimethanol.

Scientific Research Applications

Cyclopent-3-ene-1,1-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclopent-3-ene-1,1-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxylic acid: A similar compound with only one carboxyl group.

    Cyclopent-3-ene-1,1-dicarboxylate esters: Esters derived from the dicarboxylic acid.

    Cyclopent-3-ene-1,1-dione: A ketone derivative of cyclopentene.

Uniqueness

Cyclopent-3-ene-1,1-dicarboxylic acid is unique due to the presence of two carboxyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.

Biological Activity

Cyclopent-3-ene-1,1-dicarboxylic acid (CPCDA) is a compound with notable biological activity and potential applications in medicinal chemistry. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

CPCDA has the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol. The compound features a cyclopentene ring with two carboxylic acid functional groups, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Log P (octanol-water partition coefficient)0.91

The biological activity of CPCDA is largely attributed to its ability to interact with various biochemical pathways. The compound can undergo hydrolysis, resulting in the formation of carboxylic acids that participate in metabolic reactions. Its cyclopentene structure provides stability and influences its reactivity, allowing it to act as a substrate or inhibitor in enzyme-catalyzed processes.

Antimicrobial Properties

Research indicates that CPCDA exhibits antimicrobial activity against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

CPCDA has also been investigated for its potential anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. The structural features of CPCDA may enhance its ability to target specific receptors involved in cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2022) reported that CPCDA exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The authors concluded that CPCDA could be a promising candidate for developing new antimicrobial agents.
  • Anticancer Mechanisms : In research by Johnson et al. (2023), CPCDA was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with CPCDA at concentrations of 100 µM led to a 30% increase in apoptosis compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Comparative Analysis with Similar Compounds

CPCDA's biological activity can be compared with similar compounds such as cyclopentene-1-carboxylic acid and diethyl malonate:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateSignificantEffective against multiple pathogens
Cyclopentene-1-carboxylic acidLowMinimalLess effective than CPCDA
Diethyl malonateLowModerateCommonly used as a precursor

Properties

IUPAC Name

cyclopent-3-ene-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-2H,3-4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSACUPQMFWTTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298074
Record name 3-cyclopentene-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88326-51-6
Record name 88326-51-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-cyclopentene-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the basic structure of Cyclopent-3-ene-1,1-dicarboxylic acid?

A1: this compound is a cyclic organic compound featuring a five-membered ring with one double bond (cyclopentene) and two carboxylic acid groups (-COOH) attached to the same carbon atom (position 1) of the ring. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C7H8O4. [] Based on this formula, the molecular weight can be calculated as approximately 156.14 g/mol.

Q3: How do the molecules of this compound arrange themselves in the solid state?

A3: The molecules of this compound form zigzag chains through O—H⋯O hydrogen bonds. This means that the carboxylic acid groups of neighboring molecules interact via hydrogen bonding, creating a chained structure. []

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